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molecular formula C12H10F2O3 B8437777 3-(But-2-ynyloxy)-4-difluoromethoxybenzaldehyde

3-(But-2-ynyloxy)-4-difluoromethoxybenzaldehyde

Cat. No. B8437777
M. Wt: 240.20 g/mol
InChI Key: YMIMKAHNQCJSPZ-UHFFFAOYSA-N
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Patent
US08624056B2

Procedure details

But-2-ynyl bromide (0.29 mL, 3.4 mmol) was added to a suspension of 4-difluoromethoxy-3-hydroxybenzaldehyde (0.43 g, 2.3 mmol) and potassium carbonate (0.95 g, 6.9 mmol) in acetonitrile (5 mL). The suspension was heated to reflux for 16 h and then concentrated under reduced pressure. Water was added and the aqueous phase was extracted with EtOAc. The combined organic fractions were washed with water, brine, dried. The product was concentrated under reduced pressure providing 3-(but-2-ynyloxy)-4-difluoromethoxybenzaldehyde (0.53 g, 97%) as a yellow crystalline solid; mp 46-47° C.; δH (500 MHz, CDCl3) 1.86 (t, J=2.5 Hz, 3H, C≡CCH3), 4.81 (q, J=2.5 Hz, 2H, OCH2), 6.68 (t, J=72.0 Hz, 1H, CHF2), 7.33 (d, J5,6=8.0 Hz, 1H, H5), 7.50 (dd, J5,6=8.0, J2,6=2.0 Hz, 1H, H6), 7.63 (d, J2,6=2.0 Hz, 1H, H2), 9.96 (s, 1H, CHO); δC (125 MHz, CDCl3) 3.7, 57.5, 72.7, 85.3, 113.4, 115.6 (t, J=256 Hz), 121.8, 125.1, 134.4, 145.3, 149.7, 190.7; νmax 1123, 1268, 1435, 1505, 1597, 1698, 2858 cm−1.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]#[C:3][CH3:4].[F:6][CH:7]([F:18])[O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][C:10]=1[OH:17].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:1]([O:17][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][C:9]=1[O:8][CH:7]([F:6])[F:18])[CH:13]=[O:14])[C:2]#[C:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.29 mL
Type
reactant
Smiles
C(C#CC)Br
Name
Quantity
0.43 g
Type
reactant
Smiles
FC(OC1=C(C=C(C=O)C=C1)O)F
Name
Quantity
0.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic fractions were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The product was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C#CC)OC=1C=C(C=O)C=CC1OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.53 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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